1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(9-11-3-1-2-4-11)10-12-5-7-15-8-6-12;;/h5-8,11,13H,1-4,9-10,14H2;2*1H |
InChI Key |
RAPGKOXWLDCKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CC2=CC=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of cyclopentylamine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like bromoethane (C2H5Br) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Cyclopentyl vs. Cyclopropyl Substituents : The cyclopentyl group in the target compound confers greater lipophilicity and steric bulk compared to the smaller cyclopropyl ring in 1-cyclopropylpyrrolidin-3-amine . This may influence membrane permeability and target binding kinetics.
- Backbone Flexibility : The propan-2-amine chain in the target compound likely allows more conformational flexibility than the rigid pyrrolidine ring in , but fewer rotatable bonds than the allyl (prop-2-en-1-yl) group in , which has 4 rotatable bonds .
- Hydrogen-Bonding Capacity: The dihydrochloride salt in both the target compound and increases hydrogen-bond donors (e.g., 3 in ), enhancing aqueous solubility compared to the free base form of .
Potential Pharmacological Implications
- Target vs. : The pyrrolidine ring in may favor binding to amine-specific receptors (e.g., sigma-1 or adrenergic targets), while the target’s cyclopentyl-pyridine scaffold could engage hydrophobic pockets in enzymes or transporters.
- Target vs. In contrast, the cyclopentyl group in the target compound could improve metabolic resistance, extending half-life in vivo.
Biological Activity
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride, a compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23 g/mol, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H22Cl2N2 |
| Molecular Weight | 277.23 g/mol |
| CAS Number | 1461708-97-3 |
| Purity | ≥ 95% |
1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride primarily acts as a modulator of neurotransmitter systems, particularly influencing dopamine receptors. Research indicates that compounds with similar structures can exhibit selective activity towards dopamine receptor subtypes, which is critical for developing treatments for neurological disorders.
Pharmacological Effects
- Dopamine Receptor Interaction : The compound has shown promising results in selectively interacting with dopamine D4 receptors (D4R), which are implicated in various psychiatric conditions. Studies suggest that it may act as an antagonist at D4R while exhibiting partial agonist activity at other dopamine receptor subtypes .
- Biased Agonism : Similar compounds have demonstrated biased agonism, activating G_i protein pathways while inhibiting β-arrestin recruitment. This mechanism may provide therapeutic benefits with reduced side effects compared to non-biased agonists .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, suggesting that the compound may help mitigate neurodegeneration associated with conditions like Parkinson's disease .
Study 1: Dopamine D4 Receptor Selectivity
A comparative study evaluated the selectivity of various compounds for D4R over D2R and D3R. The results demonstrated that 1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride exhibited significant selectivity for D4R, which could be beneficial in targeting specific neurological pathways without affecting other receptor systems adversely .
Study 2: In Vivo Efficacy
In vivo studies using animal models indicated that administration of the compound resulted in improved behavioral outcomes in models of anxiety and depression. The mechanism was attributed to its action on the dopaminergic system, providing insights into its potential use as an antidepressant or anxiolytic agent .
Q & A
Q. What are the key steps in synthesizing 1-cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Steps :
- Cyclopentyl Introduction : Alkylation of a propan-2-amine precursor with a cyclopentyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridine Coupling : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the pyridin-4-yl moiety .
- Salt Formation : Reaction with HCl in a polar solvent (e.g., ethanol) to form the dihydrochloride salt, enhancing solubility and stability .
- Purification :
Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by matching peaks to predicted shifts (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; pyridine aromatic protons at δ 7.2–8.5 ppm) .
- HPLC : Assess purity using a reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected for free base: ~235 g/mol; dihydrochloride: ~308 g/mol) .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base, facilitating in vitro assays .
- Stability :
- Store lyophilized at -20°C under inert gas to prevent hygroscopic degradation.
- In solution, use acidic buffers (pH 3–5) to avoid amine deprotonation and precipitation .
Advanced Research Questions
Q. How can reaction yields for intermediates be optimized, particularly in pyridinyl coupling steps?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling yields but may require post-reaction dialysis to remove traces .
- Kinetic Analysis : Monitor reaction progress via TLC or inline IR spectroscopy to identify optimal reaction times (typically 12–24 hrs at 80°C) .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., serotonin receptors from PDB) to model binding poses. Prioritize hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the cyclopentyl group .
- DFT Calculations : Apply density-functional theory (B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?
Methodological Answer:
- Modification Strategies :
- Cyclopentyl Replacement : Test cyclohexyl or bicyclic analogs to assess steric effects on receptor affinity .
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl at pyridin-4-yl) to modulate electronic properties and metabolic stability .
- Biological Assays :
- Screen derivatives in functional assays (e.g., cAMP accumulation for GPCR targets) and compare IC₅₀ values .
Q. What strategies mitigate metabolic instability identified in preclinical studies?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclopentyl or pyridine rings) .
- Structural Hardening :
- Introduce deuterium at labile C-H bonds (e.g., cyclopentyl methyl groups) to slow CYP450-mediated oxidation.
- Replace metabolically vulnerable sites with bioisosteres (e.g., pyridine → pyrimidine) .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Methodological Answer:
- Mechanistic Probes :
- Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways during coupling steps.
- Use isotopic labeling (e.g., ¹³C-cyclopentyl) to track carbon migration in byproducts .
- Advanced Characterization :
- Isolate byproducts via preparative HPLC and analyze via X-ray crystallography or 2D NMR (COSY, HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
